![molecular formula C36H40ClNO5 B606695 4-[[4-carboxybutyl-[2-[2-[[4-(2-phenylethyl)phenyl]methoxy]phenyl]ethyl]amino]methyl]benzoic acid;hydrochloride CAS No. 646995-35-9](/img/structure/B606695.png)
4-[[4-carboxybutyl-[2-[2-[[4-(2-phenylethyl)phenyl]methoxy]phenyl]ethyl]amino]methyl]benzoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
この化合物は、ヘムフリー可溶性グアニリルシクラーゼに結合する能力で知られており、in vivoで顕著な降圧効果を示します 。特に心臓血管疾患において、その潜在的な治療用途が広く研究されています。
作用機序
BAY 58-2667 塩酸塩は、酵素のヘムポケットに結合して、一酸化窒素結合ヘム基を模倣することで、可溶性グアニリルシクラーゼを活性化します。 この活性化は、サイクリックグアノシン一リン酸の生合成の増加につながり、血管拡張と降圧効果をもたらします 。 この化合物は、酸化またはヘムフリーの可溶性グアニリルシクラーゼに特異的に作用するため、このクラスのユニークな活性化剤となっています .
類似の化合物との比較
類似の化合物
リオシグアート: 別の可溶性グアニリルシクラーゼ活性化剤ですが、作用機序が異なります。
ニトログリセリン: BAY 58-2667 塩酸塩と同様の血行動態効果を持つ血管拡張剤ですが、別の経路を通じて作用します.
独自性
BAY 58-2667 塩酸塩は、一酸化窒素とは無関係に可溶性グアニリルシクラーゼを活性化できる点で独特であり、一酸化窒素非依存性経路の研究や新しい治療薬の開発のための貴重なツールとなっています .
生化学分析
Biochemical Properties
BAY 58-2667 hydrochloride plays a crucial role in biochemical reactions by activating soluble guanylyl cyclase (sGC). It binds to the heme-free form of sGC, leading to the production of cyclic guanosine monophosphate (cGMP). This activation is independent of nitric oxide, which differentiates it from other sGC activators . The compound interacts with various biomolecules, including proteins and enzymes involved in the cGMP signaling pathway. By increasing cGMP levels, BAY 58-2667 hydrochloride exerts vasodilatory effects and reduces blood pressure .
Cellular Effects
BAY 58-2667 hydrochloride has significant effects on various cell types and cellular processes. In cardiomyocytes, it inhibits hypertrophy by increasing cGMP levels and activating downstream signaling pathways such as vasodilator-stimulated phosphoprotein (VASP). This leads to reduced protein synthesis and superoxide generation . Additionally, BAY 58-2667 hydrochloride has been shown to limit cardiac fibroblast proliferation at higher concentrations, further contributing to its cardioprotective effects .
Molecular Mechanism
The molecular mechanism of BAY 58-2667 hydrochloride involves its binding to the heme-free form of soluble guanylyl cyclase (sGC). This binding mimics the nitric-oxide-bound heme group, leading to the activation of sGC and subsequent production of cyclic guanosine monophosphate (cGMP) . The increase in cGMP levels activates protein kinase G (PKG), which mediates various downstream effects, including vasodilation and inhibition of cardiomyocyte hypertrophy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of BAY 58-2667 hydrochloride have been observed to change over time. The compound has a favorable safety profile and induces dose-dependent increases in heart rate and decreases in mean arterial pressure and diastolic blood pressure . Long-term studies have shown that BAY 58-2667 hydrochloride maintains its stability and efficacy, with no significant degradation observed . Additionally, its cardioprotective effects, such as reducing infarct size, have been demonstrated in both short-term and long-term studies .
Dosage Effects in Animal Models
The effects of BAY 58-2667 hydrochloride vary with different dosages in animal models. In rabbit and rat hearts, the compound significantly reduces infarct size when administered at doses ranging from 1 to 50 nM . Higher doses have been associated with increased cardiovascular-related adverse events, such as mild symptomatic hypotension . The compound’s cardioprotective effects, including reduced cardiac hypertrophy and fibrosis, are evident even at low concentrations .
Metabolic Pathways
BAY 58-2667 hydrochloride is involved in the cGMP signaling pathway. By activating soluble guanylyl cyclase (sGC), it increases the production of cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG) and other downstream effectors . This activation leads to various physiological effects, including vasodilation and inhibition of cardiac hypertrophy . The compound does not significantly affect other metabolic pathways, making it a selective activator of the cGMP signaling pathway .
Transport and Distribution
Within cells and tissues, BAY 58-2667 hydrochloride is transported and distributed primarily through passive diffusion. It binds to the heme-free form of soluble guanylyl cyclase (sGC) and accumulates in tissues with high sGC expression, such as the heart and blood vessels . The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach its target sites effectively .
Subcellular Localization
BAY 58-2667 hydrochloride is localized primarily in the cytoplasm, where it interacts with soluble guanylyl cyclase (sGC). The compound’s activity is dependent on its ability to bind to the heme-free form of sGC, which is predominantly found in the cytoplasm . There are no specific targeting signals or post-translational modifications that direct BAY 58-2667 hydrochloride to other cellular compartments or organelles .
準備方法
合成経路と反応条件
BAY 58-2667 塩酸塩の合成は、コア構造の調製から始まり、官能基の修飾が続く、複数のステップを伴います。詳細な合成経路と反応条件は、機密情報であり、公開文献には完全には開示されていません。
工業生産方法
BAY 58-2667 塩酸塩の工業生産は、通常、大規模な有機合成技術を伴います。 このプロセスには、製薬用途に必要な高純度レベル(≥98%)を達成するための厳格な精製ステップが含まれています .
化学反応の分析
反応の種類
BAY 58-2667 塩酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化され、酸化された誘導体の生成につながる可能性があります。
還元: 還元反応は官能基を修飾し、化合物の活性を変化させる可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進するためのさまざまな触媒が含まれます .
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は、生物学的活性が変化した酸化された誘導体の生成につながる可能性があります .
科学研究の用途
BAY 58-2667 塩酸塩は、さまざまな科学研究の用途があります。
科学的研究の応用
Medicinal Chemistry
The compound shows promise as a potential therapeutic agent due to its structural characteristics that may interact with biological targets. Its derivatives have been studied for their efficacy in treating various conditions, including cancer and inflammatory diseases. For instance, similar compounds have demonstrated anti-tumor activity through mechanisms involving apoptosis induction in cancer cells.
Drug Delivery Systems
Due to its amphiphilic nature, this compound can be utilized in formulating drug delivery systems. The carboxylic acid group can facilitate conjugation with drug molecules, enhancing their solubility and bioavailability. Research has indicated that such modifications can improve the pharmacokinetic profiles of hydrophobic drugs .
Material Sciences
In materials science, this compound can serve as a precursor for synthesizing novel polymers or nanomaterials. Its ability to form stable bonds with various substrates makes it suitable for applications in coatings and composites that require enhanced mechanical properties and chemical resistance.
Case Studies
類似化合物との比較
Similar Compounds
Riociguat: Another soluble guanylyl cyclase activator, but with a different mechanism of action.
Nitroglycerin: A vasodilator with a hemodynamic effect similar to BAY 58-2667 hydrochloride but acts through a different pathway.
Uniqueness
BAY 58-2667 hydrochloride is unique in its ability to activate soluble guanylyl cyclase independently of nitric oxide, making it a valuable tool for studying nitric oxide-independent pathways and developing new therapeutic agents .
生物活性
The compound 4-[[4-carboxybutyl-[2-[2-[[4-(2-phenylethyl)phenyl]methoxy]phenyl]ethyl]amino]methyl]benzoic acid; hydrochloride, also known by its CAS number 329773-35-5, is a synthetic derivative of benzoic acid with significant biological activity. It has been identified as a soluble guanylate cyclase (sGC) activator, which points to its potential therapeutic applications, particularly in cardiovascular diseases.
- Molecular Formula : C36H39NO5
- Molecular Weight : 565.70 g/mol
- Melting Point : 148-153 °C
- Solubility : Soluble in DMSO, stable under inert atmosphere at -20 °C.
The primary mechanism of action for this compound involves the activation of soluble guanylate cyclase (sGC), an enzyme that plays a crucial role in the nitric oxide signaling pathway. By binding to the heme-free form of sGC, it enhances the conversion of GTP to cGMP, leading to vasodilation and reduced blood pressure. This mechanism is particularly beneficial in treating conditions such as acute decompensated heart failure and pulmonary hypertension .
Cardiovascular Effects
The compound exhibits potent vasodilatory effects, making it a candidate for treating various cardiovascular disorders. In preclinical studies, it has demonstrated significant reductions in blood pressure and improvements in cardiac output. Its ability to activate sGC without requiring nitric oxide makes it a valuable therapeutic agent, especially in patients with impaired nitric oxide signaling .
Case Studies
- Acute Decompensated Heart Failure : In a study involving animal models of heart failure, administration of this compound resulted in improved hemodynamic parameters and enhanced exercise tolerance. The findings suggest that it may serve as an effective treatment option for patients experiencing acute episodes of heart failure.
- Pulmonary Hypertension : Clinical trials have indicated that the compound can significantly lower pulmonary artery pressure in patients with pulmonary hypertension, providing symptomatic relief and improving quality of life.
Research Findings
Safety and Toxicology
While the compound shows promising therapeutic effects, safety profiles are crucial for clinical application. Preliminary toxicity studies indicate that it has a manageable safety profile, with common adverse effects including mild hypotension and headache. Continuous monitoring during clinical trials is essential to establish long-term safety data.
特性
IUPAC Name |
4-[[4-carboxybutyl-[2-[2-[[4-(2-phenylethyl)phenyl]methoxy]phenyl]ethyl]amino]methyl]benzoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H39NO5.ClH/c38-35(39)12-6-7-24-37(26-30-19-21-33(22-20-30)36(40)41)25-23-32-10-4-5-11-34(32)42-27-31-17-15-29(16-18-31)14-13-28-8-2-1-3-9-28;/h1-5,8-11,15-22H,6-7,12-14,23-27H2,(H,38,39)(H,40,41);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHMBJOVHATVSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)COC3=CC=CC=C3CCN(CCCCC(=O)O)CC4=CC=C(C=C4)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40ClNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。